molecular formula C21H22N2O B11963042 1-Butyl-3-(1-naphthyl)-1-phenylurea CAS No. 102660-48-0

1-Butyl-3-(1-naphthyl)-1-phenylurea

Katalognummer: B11963042
CAS-Nummer: 102660-48-0
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: FTCWXJVRQVAWKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Butyl-3-(1-naphthyl)-1-phenylurea is an organic compound with the molecular formula C15H18N2O It is a member of the urea family, characterized by the presence of a butyl group, a naphthyl group, and a phenyl group attached to the urea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-3-(1-naphthyl)-1-phenylurea typically involves the reaction of 1-naphthylamine with butyl isocyanate in the presence of a suitable solvent. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

1-Naphthylamine+Butyl isocyanateThis compound\text{1-Naphthylamine} + \text{Butyl isocyanate} \rightarrow \text{this compound} 1-Naphthylamine+Butyl isocyanate→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Butyl-3-(1-naphthyl)-1-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

1-Butyl-3-(1-naphthyl)-1-phenylurea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Wirkmechanismus

The mechanism of action of 1-Butyl-3-(1-naphthyl)-1-phenylurea involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

  • 1-Butyl-3-(1-naphthyl)urea
  • 1-Butyl-1-methyl-3-(1-naphthyl)urea
  • 1-Tert-butyl-3-(2-naphthyl)urea
  • 1-Ethyl-3-(1-naphthyl)urea

Comparison: 1-Butyl-3-(1-naphthyl)-1-phenylurea is unique due to the presence of both naphthyl and phenyl groups, which may confer distinct chemical and biological properties compared to its analogs. The specific arrangement of these groups can influence the compound’s reactivity, stability, and interactions with other molecules.

Eigenschaften

CAS-Nummer

102660-48-0

Molekularformel

C21H22N2O

Molekulargewicht

318.4 g/mol

IUPAC-Name

1-butyl-3-naphthalen-1-yl-1-phenylurea

InChI

InChI=1S/C21H22N2O/c1-2-3-16-23(18-12-5-4-6-13-18)21(24)22-20-15-9-11-17-10-7-8-14-19(17)20/h4-15H,2-3,16H2,1H3,(H,22,24)

InChI-Schlüssel

FTCWXJVRQVAWKI-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(C1=CC=CC=C1)C(=O)NC2=CC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.